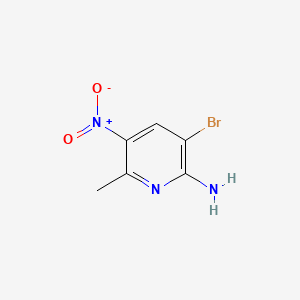

3-Bromo-6-methyl-5-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEACSSLDLWHNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652038 | |

| Record name | 3-Bromo-6-methyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150935-62-9 | |

| Record name | 3-Bromo-6-methyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-6-methyl-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and reactivity of 3-Bromo-6-methyl-5-nitropyridin-2-amine. It also explores its potential biological significance based on the activities of structurally related compounds. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides expert analysis to support research and development efforts.

Core Chemical Properties

This compound, with the CAS number 150935-62-9, is a substituted pyridine derivative.[1][2][3][4][5] Its core chemical identifiers and physicochemical properties are summarized in the table below. It is important to note that while some properties like molecular formula and weight are well-established, others such as melting and boiling points have limited and sometimes conflicting reports for structurally similar isomers. The data presented here is the most accurate representation based on available supplier information for the specified CAS number.

| Property | Value | Source(s) |

| CAS Number | 150935-62-9 | [1][2][3][4][5] |

| Molecular Formula | C₆H₆BrN₃O₂ | [1][2][3][4][6] |

| Molecular Weight | 232.03 g/mol | [1][3][6] |

| Appearance | Likely a solid | [7][8] |

| Melting Point | 199-202°C (for a related compound) | [9] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Synthesis and Reactivity

Synthetic Approach

Caption: A plausible synthetic pathway for this compound.

Potential Reactivity: Suzuki-Miyaura Cross-Coupling

The presence of a bromine atom on the pyridine ring suggests that this compound is a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.[10][11] The amino group on the pyridine ring can sometimes interfere with the palladium catalyst; however, with the appropriate choice of catalyst, ligand, and base, high yields can often be achieved without needing to protect the amine.[11][12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol adapted from procedures for structurally similar bromo-amino-pyridines and can serve as a starting point for the Suzuki-Miyaura coupling of this compound.[10][11][13][14]

-

Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Catalyst and Ligand: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) several times.

-

Solvent: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-110°C) and monitor the reaction progress using TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Properties (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its functional groups.

3.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups:[15][16]

-

N-H Stretching: As a primary amine, two bands are expected in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

-

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1550-1500 cm⁻¹ and 1365-1315 cm⁻¹, respectively.

-

C=C and C=N Stretching (Pyridine Ring): These vibrations typically appear in the 1600-1450 cm⁻¹ region.

-

N-H Bending: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.

-

C-N Stretching: The aromatic C-N stretching band should be in the 1335-1250 cm⁻¹ range.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Proton: A singlet for the proton on the pyridine ring.

-

Amine Protons: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

-

Methyl Protons: A singlet for the -CH₃ protons.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals for the carbons of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups, as well as the bromine atom.[17]

-

3.3. Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural isotopic abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other fragments.

Potential Biological Activity and Signaling Pathways

There is no direct evidence in the searched literature detailing the biological activity of this compound. However, the pyridine and nitropyridine moieties are "privileged structures" in medicinal chemistry, frequently found in FDA-approved drugs and biologically active compounds.[18][19][20][21][22]

4.1. Kinase Inhibition

Many pyridine-containing compounds are known to function as kinase inhibitors.[23][24][25][26] Kinases, such as receptor tyrosine kinases (RTKs), play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[20][25] Dysregulation of these pathways is a hallmark of cancer. Therefore, it is plausible that this compound or its derivatives could exhibit inhibitory activity against various kinases, such as Janus kinases (JAKs) or tyrosine kinases (e.g., TYK2, Met).[23][27]

Caption: A diagram illustrating the potential mechanism of a pyridine-based kinase inhibitor.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors. While specific experimental data on its properties and reactivity are scarce, this guide provides a solid foundation for researchers by summarizing its known characteristics, proposing viable synthetic and reaction pathways, predicting its spectroscopic features, and contextualizing its potential biological relevance. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising molecule.

References

- 1. 150935-62-9 | MFCD00091868 | this compound [aaronchem.com]

- 2. ksdsu.gsbihar.online [ksdsu.gsbihar.online]

- 3. 150935-62-9|this compound|BLD Pharm [bldpharm.com]

- 4. 3-bromo-6-methyl-5-nitropyridin-2-amine150935-62-9,Purity98%_PRAGMETIS PHARMASERVE LLP [molbase.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. cynorlaboratories.com [cynorlaboratories.com]

- 8. Cas 186593-42-0,3-BROMO-2-METHYL-5-NITROPYRIDINE | lookchem [lookchem.com]

- 9. 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. mdpi.com [mdpi.com]

- 18. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]

- 20. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. granulesindia.com [granulesindia.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-6-methyl-5-nitropyridin-2-amine (CAS Number 150935-62-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-6-methyl-5-nitropyridin-2-amine, a key building block in modern medicinal chemistry. Due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature, this guide leverages data from structurally analogous compounds to present a thorough and practical resource for researchers.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the CAS number 150935-62-9. Its chemical structure combines a pyridine ring with bromo, methyl, nitro, and amine functional groups, making it a versatile intermediate for the synthesis of complex heterocyclic molecules.

| Property | Value | Source |

| CAS Number | 150935-62-9 | [1] |

| Molecular Formula | C₆H₆BrN₃O₂ | [1] |

| Molecular Weight | 232.04 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Amino-3-bromo-6-methyl-5-nitropyridine, 2-Amino-3-bromo-5-nitro-6-picoline | [1][3] |

| SMILES | CC1=CC(=C(C(=N1)N)Br)--INVALID-LINK--[O-] | [3] |

| LogP | 2.74730 | [1] |

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, based on standard organic chemistry principles and published syntheses of analogous compounds, a plausible synthetic route can be proposed. The synthesis would likely start from a readily available aminopyridine derivative, followed by bromination and nitration.

A representative synthesis for a similar compound, 2-amino-5-bromo-3-nitropyridine, involves the nitration of 2-amino-5-bromopyridine.[4] A plausible pathway for the synthesis of this compound could involve the bromination and subsequent nitration of 6-methylpyridin-2-amine.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Representative)

Specific NMR and other spectral data for this compound are not available in the searched literature. However, the following table presents representative ¹H and ¹³C NMR data for a structurally similar compound, N-(5-bromo-2-methylpyridin-3-yl)acetamide, which can provide an indication of the expected chemical shifts.[5]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 7.8 | s | Pyridine-H |

| 7.38 | s | Pyridine-H | |

| 2.6 | s | Methyl-H | |

| 2.45 | s | Acetyl-H | |

| ¹³C NMR | 169.1 | C=O | |

| 150.0 | Pyridine-C | ||

| 147.2 | Pyridine-C | ||

| 127.9 | Pyridine-C | ||

| 112.3 | Pyridine-C | ||

| 24.1 | Methyl-C | ||

| 16.5 | Acetyl-C |

Note: This data is for a related compound and should be used for reference only.

Applications in Drug Discovery

Substituted nitropyridines, such as this compound, are valuable precursors in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.[6] The various functional groups on the pyridine ring allow for diverse chemical modifications to explore structure-activity relationships (SAR).

Role as a Scaffold in Kinase Inhibitors

The pyridine core can mimic the purine structure of ATP, enabling competitive binding to the ATP-binding site of kinases. The functional groups on this compound serve as handles for further chemical elaboration:

-

Amino Group: Can act as a hydrogen bond donor, crucial for anchoring the molecule in the kinase hinge region.

-

Bromo Group: Provides a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger aryl or heteroaryl moieties that can interact with other regions of the ATP-binding pocket.

-

Nitro Group: Can be reduced to an amino group, providing another point for derivatization or for the formation of fused ring systems.

-

Methyl Group: Can contribute to hydrophobic interactions within the binding site.

Logical Relationship in Drug Design:

Caption: Drug design logic using the subject compound as a scaffold.

Potential Signaling Pathways to Target

Given the utility of similar scaffolds in developing kinase inhibitors, compounds derived from this compound could potentially target various signaling pathways implicated in cancer and other diseases. These include pathways driven by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.

Example Signaling Pathway (Receptor Tyrosine Kinase):

Caption: Potential inhibition of a generic RTK signaling pathway.

Experimental Protocols (Representative)

The following are representative protocols for reactions that could be performed on this compound, based on procedures for analogous compounds.

Suzuki Cross-Coupling (Representative)

This protocol describes the palladium-catalyzed coupling of a bromo-aminopyridine with an arylboronic acid.[5]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Potassium carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.

-

Add 1,4-dioxane and water (typically in a 4:1 ratio).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Reduction of the Nitro Group (Representative)

This protocol describes the reduction of a nitro group on a pyridine ring to an amine.[7]

Materials:

-

Substituted 5-nitropyridin-2-amine (1.0 eq)

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Ethanol or Acetic Acid

-

Hydrochloric acid (catalytic amount if using Fe)

Procedure (using Iron):

-

Dissolve the 5-nitropyridine derivative in ethanol or acetic acid.

-

Add iron powder to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and filter through celite to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the aminopyridine derivative.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly for the development of novel kinase inhibitors. While specific data for this compound is limited, this guide provides a comprehensive overview of its properties and potential applications based on data from structurally related molecules. The synthetic handles on this scaffold offer numerous possibilities for chemical modification, making it a compound of high interest for researchers in medicinal chemistry and drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. 3-BROMO-4-METHYL-5-NITROPYRIDIN-2-AMINE | CAS [matrix-fine-chemicals.com]

- 4. orgsyn.org [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 7. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 3-Bromo-6-methyl-5-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Bromo-6-methyl-5-nitropyridin-2-amine. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.5 | Singlet | 1H | H-4 |

| ~ 6.0 - 6.5 | Broad Singlet | 2H | -NH₂ |

| ~ 2.5 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C-2 |

| ~ 105 - 110 | C-3 |

| ~ 140 - 145 | C-4 |

| ~ 135 - 140 | C-5 |

| ~ 150 - 155 | C-6 |

| ~ 18 - 22 | -CH₃ |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3450 - 3300 | N-H stretch (amine) |

| 1620 - 1580 | N-H bend (amine) |

| 1550 - 1510 | Asymmetric NO₂ stretch |

| 1360 - 1320 | Symmetric NO₂ stretch |

| 1600 - 1450 | C=C and C=N stretch (aromatic ring) |

| ~ 850 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 231/233 | [M]⁺/ [M+2]⁺ (Molecular ion peak with bromine isotope pattern) |

| 216/218 | [M-CH₃]⁺ |

| 185/187 | [M-NO₂]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is standard. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a dilute solution of the sample into the mass spectrometer.

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and determining the fragmentation pattern. Electrospray Ionization (ESI) is a softer technique often used to determine the molecular weight.

-

-

Instrumentation: Employ a mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic [M]⁺ and [M+2]⁺ peak pair.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility of 3-Bromo-6-methyl-5-nitropyridin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-6-methyl-5-nitropyridin-2-amine, a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals.[1] Given the absence of extensive published quantitative solubility data for this specific compound, this document outlines predictive models, standardized experimental protocols for solubility determination, and contextualizes its importance in synthetic chemistry workflows.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrN₃O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 232.04 g/mol | --INVALID-LINK--[1] |

| CAS Number | 150935-62-9 | --INVALID-LINK--[2] |

| Appearance | Likely a solid (based on storage recommendations) | N/A |

| Storage Conditions | 2-8°C, Sealed in a dry environment | --INVALID-LINK--[1] |

Predicted Solubility Profile

In the absence of direct experimental data, solubility can be estimated based on the principle of "like dissolves like" and computational models. The polarity of this compound, with its amino, nitro, and bromo functional groups, suggests a degree of polarity.

Qualitative Solubility Prediction:

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The polar functional groups of the solute are unlikely to interact favorably with a non-polar solvent. |

| Toluene | Non-polar | Low to Moderate | The aromatic nature of toluene may offer some interaction with the pyridine ring, but the polar groups will limit solubility. |

| Dichloromethane | Polar aprotic | Moderate | Offers a balance of polarity that can interact with the polar functional groups without the hydrogen bonding that would favor highly polar protic solvents. |

| Ethyl Acetate | Polar aprotic | Moderate to High | The ester group provides polarity that can interact with the solute. |

| Acetone | Polar aprotic | Moderate to High | The ketone group is a good hydrogen bond acceptor, which can interact with the amine group of the solute. |

| Ethanol | Polar protic | Moderate to High | Capable of hydrogen bonding with the amine and nitro groups, which should facilitate dissolution. |

| Methanol | Polar protic | High | Similar to ethanol but with higher polarity, potentially leading to better solvation of the polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | A powerful and highly polar solvent capable of dissolving a wide range of organic compounds. |

Modern computational approaches utilize machine learning and thermodynamic principles to provide more quantitative predictions. These models consider a range of molecular descriptors to estimate solubility in various solvents.[3][4][5] For a precise quantitative understanding, experimental determination is essential.

Experimental Determination of Solubility

A standardized protocol is necessary to obtain reliable and reproducible solubility data. The following outlines a general method for determining the solubility of this compound in a range of organic solvents.

Objective: To quantitatively determine the solubility of this compound in selected organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any suspended microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to generate a calibration curve.

-

Dilute the filtered supernatant with the corresponding solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Data Presentation:

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 25 | Experimental Value | Experimental Value |

| Toluene | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Experimental Value |

Role in Synthetic Chemistry

This compound is a valuable building block in organic synthesis, particularly for the development of bioactive molecules.[1] Its functional groups provide multiple reaction sites for further chemical transformations.

The following diagram illustrates a logical workflow for the utilization of this compound in a synthetic pathway.

References

Purity Analysis of 3-Bromo-6-methyl-5-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3-Bromo-6-methyl-5-nitropyridin-2-amine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It also includes data presentation in structured tables and graphical representations of experimental workflows to facilitate a multi-faceted approach to purity analysis.

Introduction

This compound is a substituted pyridine derivative whose structural complexity makes it a valuable building block in the synthesis of novel pharmaceutical compounds. The presence of bromo, methyl, nitro, and amine functional groups offers multiple reaction sites for developing diverse molecular scaffolds. The purity of this intermediate is of paramount importance, as impurities can lead to the formation of undesirable side products, reduce the yield of the final API, and introduce potentially toxic components.

This guide details a systematic approach to the purity analysis of this compound, employing orthogonal analytical techniques to ensure a comprehensive evaluation of its chemical integrity.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the robust purity analysis of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for quantitative purity assessment and impurity profiling. A reversed-phase HPLC method can effectively separate the main compound from its potential impurities based on polarity.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and confirmation.[3][4][5] Quantitative NMR (qNMR) can also be employed for purity determination without the need for a specific reference standard of the analyte.[5][6][7]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify the structures of any co-eluting impurities from HPLC or GC analysis.[8][9][10] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the determination of elemental composition.[8]

-

Gas Chromatography (GC): For volatile and thermally stable impurities, GC is a suitable analytical method.[11][12][13] Given the nature of the target compound, GC may be particularly useful for analyzing starting materials or low molecular weight byproducts.

-

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, Br) in the sample, which can be compared against the theoretical values calculated from the empirical formula (C₆H₆BrN₃O₂).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantitative determination of the purity of this compound.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Instrumentation:

-

NMR spectrometer (400 MHz or higher).

-

High-precision 5 mm NMR tubes.

¹H NMR Protocol:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 32 scans, relaxation delay of 5 seconds for quantitative analysis).

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate all signals and identify any impurity peaks.

¹³C NMR Protocol:

-

Prepare a more concentrated sample (20-30 mg in 0.7 mL of solvent).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time with a higher number of scans will be necessary to achieve a good signal-to-noise ratio.

Mass Spectrometry (LC-MS)

This protocol describes the coupling of HPLC with mass spectrometry for molecular weight confirmation and impurity identification.

Instrumentation:

-

LC-MS system with an electrospray ionization (ESI) source.

-

Quadrupole or Time-of-Flight (TOF) mass analyzer.

LC-MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive and Negative |

| Capillary Voltage | 3.5 kV |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temp. | 325°C |

| Nebulizer Pressure | 35 psig |

| Mass Range | 50 - 500 m/z |

Procedure:

-

Use the same HPLC method as described in section 3.1.

-

Divert the flow from the HPLC column to the ESI source of the mass spectrometer.

-

Acquire mass spectra for the main peak and any impurity peaks.

-

The accurate mass data can be used to predict the elemental composition of the parent ion and any fragments.

Data Presentation

Table 1: Summary of Purity Analysis Data

| Analytical Technique | Parameter | Result |

| HPLC | Purity (Area %) | 99.5% |

| Known Impurity 1 | 0.2% | |

| Unknown Impurity 2 | 0.15% | |

| Total Impurities | 0.5% | |

| LC-MS | [M+H]⁺ | Expected: 231.97, Found: 231.98 |

| ¹H NMR | Chemical Shifts (δ) | Consistent with the structure of this compound |

| Impurity Signals | Present at < 0.5% | |

| Elemental Analysis | %C | Theoretical: 31.05, Found: 31.10 |

| %H | Theoretical: 2.61, Found: 2.65 | |

| %N | Theoretical: 18.11, Found: 18.05 |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (s, 1H, Ar-H), 7.50 (s, 2H, -NH₂), 2.40 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158.2, 150.1, 135.5, 128.9, 105.7, 18.3 |

| MS (ESI+) | m/z 231.98 [M+H]⁺, 233.98 [M+2+H]⁺ (Bromine isotope pattern) |

Mandatory Visualizations

Caption: Experimental workflow for the purity analysis of a pharmaceutical intermediate.

Caption: Hypothetical signaling pathway involving a derivative compound as a kinase inhibitor.

Conclusion

The purity of this compound is a critical quality attribute that must be rigorously controlled. A comprehensive analytical strategy employing orthogonal methods such as HPLC, NMR, and MS is essential for accurate purity determination and impurity profiling. The detailed protocols and data presentation formats provided in this guide serve as a robust framework for researchers and drug development professionals to ensure the quality and consistency of this important pharmaceutical intermediate. This multi-faceted approach not only meets regulatory expectations but also ensures the reliability of scientific outcomes in the development of new medicines.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. benchchem.com [benchchem.com]

- 3. azooptics.com [azooptics.com]

- 4. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 9. hpst.cz [hpst.cz]

- 10. almacgroup.com [almacgroup.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. agilent.com [agilent.com]

Commercial Availability and Synthetic Utility of 3-Bromo-6-methyl-5-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methyl-5-nitropyridin-2-amine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its trifunctional nature, featuring an amine, a bromine atom, and a nitro group on a methyl-substituted pyridine core, provides a versatile platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed, albeit inferred, experimental protocol for its synthesis, and its potential applications in research and development, with a focus on its utility in generating molecular diversity through cross-coupling reactions.

Commercial Availability

This compound, identified by the CAS Number 150935-62-9, is commercially available from several chemical suppliers. The availability in various quantities, from milligrams to grams, facilitates its use in both small-scale research and larger-scale synthetic campaigns.

| Supplier | Purity | Available Quantities |

| Anax Laboratories | >96% | Inquire for details |

| MySkinRecipes | 97% | 100mg, 250mg, 1g, 5g, 10g |

| ChemicalBook | 97%-99.9% | Inquire for details |

Table 1: Commercial Suppliers of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.04 g/mol |

| CAS Number | 150935-62-9 |

| MDL Number | MFCD00091868 |

| Storage Conditions | 2-8°C, Sealed |

Table 2: Physicochemical Data for this compound

Synthetic Protocol

Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Inferred)

Materials:

-

2-Amino-3-bromo-6-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a carefully measured amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a low temperature.

-

Addition of Precursor: Slowly and portion-wise, add 2-Amino-3-bromo-6-methylpyridine to the cooled sulfuric acid, ensuring the temperature of the mixture does not rise significantly.

-

Nitration: Once the precursor is fully dissolved, begin the dropwise addition of fuming nitric acid through the dropping funnel. Maintain the reaction temperature below 10°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralization and Isolation: Neutralize the acidic solution with a sodium hydroxide solution until a basic pH is achieved. The solid precipitate is then collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

-

Drying and Characterization: The purified product should be dried under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile intermediate for the synthesis of more complex heterocyclic compounds. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the rapid generation of libraries of novel compounds for biological screening.

A study on the related compound, 5-bromo-2-methylpyridin-3-amine, demonstrated its successful use in Suzuki cross-coupling reactions to synthesize a series of 5-aryl-2-methylpyridin-3-amine derivatives[2]. These derivatives were then evaluated for their biological activities. A similar workflow can be envisioned for this compound.

Experimental Workflow: Suzuki Cross-Coupling for Library Synthesis

Caption: Workflow for generating a library of compounds via Suzuki coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Dioxane/water, Toluene, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the corresponding arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Solvent Addition: Add the degassed solvent to the flask.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-6-methyl-5-nitropyridin-2-amine.

Logical Relationship in Drug Discovery

The utility of this compound in drug discovery lies in its role as a scaffold for generating diverse molecular structures that can be tested for biological activity. The subsequent reduction of the nitro group to an amine provides an additional point for functionalization, further expanding the chemical space that can be explored.

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in the fields of medicinal chemistry and agrochemical research. Its strategic functionalization allows for the efficient construction of diverse molecular libraries, particularly through palladium-catalyzed cross-coupling reactions. The protocols and workflows outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors and drug discovery programs.

References

The Pivotal Role of 3-Bromo-6-methyl-5-nitropyridin-2-amine in Modern Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are fundamental building blocks in the synthesis of a vast array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. Among these, 3-Bromo-6-methyl-5-nitropyridin-2-amine stands out as a highly versatile, yet underexplored, intermediate. Its unique arrangement of functional groups—an amine, a bromine atom, a nitro group, and a methyl group on a pyridine core—offers a rich platform for a multitude of chemical transformations. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, serving as a critical resource for professionals in organic synthesis and drug discovery. Due to the limited direct literature on this specific isomer, this guide leverages established protocols and reactivity data from closely related analogues to provide a comprehensive and predictive overview.

Introduction

Heterocyclic compounds are at the forefront of medicinal chemistry, with pyridine derivatives being a prominent class due to their presence in numerous approved drugs and biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound (CAS No. 150935-62-9) is a substituted pyridine that presents multiple reaction handles for synthetic diversification.

The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, while the bromine atom serves as an excellent leaving group for cross-coupling and nucleophilic substitution reactions. The amino group can be a site for further derivatization or can direct the regioselectivity of subsequent reactions. This guide will explore the synthetic pathways to this compound and its key chemical transformations, providing detailed experimental protocols and quantitative data derived from analogous systems.

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step sequence starting from the commercially available 2-amino-6-methylpyridine. This involves an initial nitration followed by a regioselective bromination.

Step 1: Nitration of 2-Amino-6-methylpyridine

The first step is the nitration of 2-amino-6-methylpyridine to yield 2-amino-6-methyl-5-nitropyridine. The amino group at the 2-position directs the incoming nitro group to the 5-position.[1]

Caption: Synthetic route to 2-amino-6-methyl-5-nitropyridine.

Experimental Protocol (Adapted from a similar nitration[2]):

-

In a flask equipped with a stirrer and a thermometer, cool 10 mL of concentrated sulfuric acid to 0-1°C.

-

Slowly add 2-amino-6-methylpyridine (2.0 g, 18.5 mmol) to the cooled sulfuric acid, ensuring the temperature is maintained at 0°C.

-

In a separate vessel, prepare a 1:1 (v/v) mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Slowly add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine, keeping the reaction temperature at or below 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then warm to 50°C for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The precipitated product, 2-amino-6-methyl-5-nitropyridine, is collected by filtration, washed with cold water, and dried.

Quantitative Data for Nitration of 2-Amino-6-methylpyridine[2]:

| Reactant | Product | Reagents | Yield | Melting Point |

| 2-Amino-6-methylpyridine | 2-Amino-6-methyl-5-nitropyridine | H₂SO₄, HNO₃ | 75% | 185-189 °C |

Step 2: Bromination of 2-Amino-6-methyl-5-nitropyridine

The subsequent step is the bromination of 2-amino-6-methyl-5-nitropyridine at the 3-position to yield the target compound. The amino group directs the electrophilic bromine to the ortho position.

Caption: Synthesis of this compound.

Experimental Protocol (Adapted from a similar bromination[3]):

-

Dissolve 2-amino-6-methyl-5-nitropyridine (1.53 g, 10 mmol) in N,N-Dimethylformamide (DMF) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise to the cooled solution while stirring.

-

Allow the reaction mixture to stir at room temperature for 8-10 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice water.

-

The precipitated solid is collected by filtration, washed with water, and then with a small amount of acetonitrile to remove impurities.

-

Dry the solid to obtain this compound.

Quantitative Data for Analogous Bromination Reactions[3]:

| Starting Material | Brominating Agent | Solvent | Yield |

| 2-Amino-4-methylpyridine | NBS | DMF | 80% |

Reactivity and Key Transformations

This compound is a versatile intermediate due to its multiple reactive sites. The primary transformations involve the bromo and nitro groups.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of various aryl and heteroaryl substituents.

Caption: Suzuki coupling of this compound.

Experimental Protocol (Adapted from a general Suzuki coupling protocol[4]):

-

To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture at 80-100°C and monitor by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Suzuki Coupling of an Analogous Compound (5-bromo-2-methylpyridin-3-amine)[5]:

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 82 |

| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 88 |

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding a diaminopyridine derivative. These are valuable precursors for the synthesis of fused heterocyclic systems like imidazopyridines.

Caption: Reduction of the nitro group.

Experimental Protocol (Adapted from the reduction of 2-amino-5-bromo-3-nitropyridine[2]):

-

In a flask fitted with a reflux condenser, place this compound (0.05 mol), reduced iron powder (30 g), 95% ethanol (40 mL), water (10 mL), and a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

Heat the mixture on a steam bath for 1 hour.

-

Filter the hot mixture to remove the iron, and wash the iron filings with hot 95% ethanol.

-

Combine the filtrate and washings and evaporate to dryness.

-

Recrystallize the dark residue from water to obtain the purified 3-Bromo-6-methylpyridine-2,5-diamine.

Common Reagents for Nitro Group Reduction:

| Reagent | Conditions |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral aqueous conditions |

| SnCl₂·2H₂O | Acidic conditions |

| H₂, Pd/C | Catalytic hydrogenation |

| Na₂S₂O₄ | Aqueous solution |

Applications in Heterocyclic Chemistry

This compound is a strategic intermediate for the synthesis of more complex heterocyclic systems. The sequential or concurrent manipulation of its functional groups allows for the construction of a diverse range of molecular architectures.

-

Synthesis of Fused Pyridines: The 2,5-diamino derivative, obtained after nitro reduction, is a key precursor for synthesizing imidazo[4,5-b]pyridines, which are known for their wide range of biological activities, including kinase inhibition.

-

Access to Polysubstituted Pyridines: Through Suzuki coupling followed by nitro reduction and further functionalization of the resulting amino groups, a variety of highly substituted pyridine derivatives can be accessed. These compounds are of great interest in medicinal chemistry for structure-activity relationship (SAR) studies.

-

Development of Novel Scaffolds: The unique substitution pattern of this compound makes it a valuable starting material for the exploration of novel heterocyclic scaffolds in drug discovery programs.

Conclusion

This compound is a versatile and valuable building block in heterocyclic chemistry. While direct literature on this specific compound is sparse, a comprehensive understanding of its synthesis and reactivity can be inferred from well-established chemical principles and the extensive research on analogous substituted pyridines. This guide provides a foundational framework for researchers and scientists to utilize this compound in the design and synthesis of novel molecules with potential applications in the pharmaceutical and agrochemical industries. The detailed, albeit adapted, experimental protocols and compiled quantitative data offer a practical starting point for the exploration of the rich chemistry of this promising intermediate.

References

An In-depth Technical Guide to 3-Bromo-6-methyl-5-nitropyridin-2-amine as a Synthetic Intermediate

This technical guide provides a comprehensive overview of 3-Bromo-6-methyl-5-nitropyridin-2-amine, a valuable synthetic intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications.

Core Compound Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₆BrN₃O₂. The presence of amino, bromo, methyl, and nitro functional groups on the pyridine ring makes it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 150935-62-9, 68957-50-6 | [1][2] |

| Molecular Formula | C₆H₆BrN₃O₂ | [1] |

| Molecular Weight | 232.04 g/mol | [1] |

| Appearance | Likely a yellow or brown solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred |

Synthesis of this compound

The most plausible synthetic route to this compound is through the electrophilic bromination of its precursor, 2-Amino-6-methyl-5-nitropyridine. The nitro group at the 5-position and the amino group at the 2-position direct the incoming electrophile (bromine) to the 3-position of the pyridine ring.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Bromination of 2-Amino-6-methyl-5-nitropyridine

This protocol is based on analogous bromination reactions of substituted aminopyridines and is expected to yield the desired product.[3]

Materials:

-

2-Amino-6-methyl-5-nitropyridine (CAS: 22280-62-2)

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Acetonitrile

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-6-methyl-5-nitropyridine in anhydrous DMF.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Brominating Agent: Dissolve an equimolar amount of N-Bromosuccinimide (NBS) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled pyridine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice water. A precipitate is expected to form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water.

-

Purification: Further purify the crude product by washing with cold acetonitrile to remove any unreacted starting material and by-products. Dry the purified product under vacuum.

Expected Outcome:

The final product, this compound, is expected to be a solid. The yield of this reaction, based on similar transformations, is anticipated to be in the range of 70-85%.

Caption: General experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Data |

| ¹H NMR | A singlet for the C4-H proton, a singlet for the methyl protons, and a broad singlet for the amine protons. |

| ¹³C NMR | Six distinct signals corresponding to the six carbon atoms of the pyridine ring. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z ≈ 231/233 (due to bromine isotopes) and characteristic fragmentation patterns. |

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The functional groups on the pyridine ring allow for a variety of subsequent chemical transformations:

-

Suzuki and other cross-coupling reactions: The bromo substituent can be readily displaced to form new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

-

Nucleophilic aromatic substitution: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, allowing for the displacement of the bromo group by various nucleophiles.

-

Reduction of the nitro group: The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation.

-

Modification of the amino group: The primary amine can undergo a wide range of reactions, including alkylation, acylation, and formation of heterocyclic rings.

This versatility makes this compound a valuable building block for the synthesis of a diverse range of target molecules with potential biological activity.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction with 3-Bromo-6-methyl-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl scaffolds.[1][2] These structural motifs are prevalent in a vast array of medicinally important compounds and functional materials.[3][4] This document provides detailed application notes and a representative protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-6-methyl-5-nitropyridin-2-amine with various arylboronic acids.

The substrate, this compound, presents several challenges inherent to electron-deficient heterocyclic systems. The pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation of the catalytic cycle.[5] Additionally, the presence of both an amino and a nitro group influences the electronic properties of the pyridine ring, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. However, with the careful selection of a suitable catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved, often without the need for protection of the amine functionality.[5]

General Reaction Scheme

The general transformation for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Scheme 1: Suzuki-Miyaura Cross-Coupling of this compound

A representative scheme for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[2] These data can serve as a valuable guide for selecting initial conditions and predicting outcomes for the coupling of this compound. Optimization may be required for this specific substrate.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 6-Methyl-5-nitro-3-phenylpyridin-2-amine | 85 |

| 2 | 4-Methylphenylboronic acid | 6-Methyl-3-(4-methylphenyl)-5-nitropyridin-2-amine | 88 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-methyl-5-nitropyridin-2-amine | 92 |

| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-6-methyl-5-nitropyridin-2-amine | 82 |

| 5 | 3-Fluorophenylboronic acid | 3-(3-Fluorophenyl)-6-methyl-5-nitropyridin-2-amine | 79 |

| 6 | 2-Thienylboronic acid | 6-Methyl-5-nitro-3-(2-thienyl)pyridin-2-amine | 75 |

Yields are based on reactions with 5-bromo-2-methylpyridin-3-amine and are for illustrative purposes.[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)[2]

-

Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃], 2.0 - 3.0 eq)[2]

-

Anhydrous solvent (e.g., 1,4-dioxane/water 4:1 mixture, or DMF)[2]

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating plate or oil bath/microwave reactor

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Conventional Heating Protocol

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).[2]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[2]

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[2]

-

Reaction: Heat the mixture to 85-95 °C with vigorous stirring.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 12 to 24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Microwave-Assisted Protocol

Microwave irradiation can significantly reduce reaction times.[5]

-

Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).[5]

-

Catalyst and Solvent Addition: Add the palladium catalyst and the chosen solvent (e.g., 1,4-dioxane/water 4:1).[5]

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.[5]

-

Workup and Purification: Follow the workup and purification steps as described in the conventional heating protocol.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical experimental workflow for Suzuki coupling reactions.

References

- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-methyl-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-Bromo-6-methyl-5-nitropyridin-2-amine. This reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which is a critical transformation in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] The pyridine moiety is a prevalent scaffold in numerous pharmaceutical compounds, and the ability to functionalize it through C-N bond formation is of significant interest in drug discovery and development.[4]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide and an amine in the presence of a base.[1][5] The development of this reaction has provided a versatile and efficient method for the synthesis of arylamines, often with significant advantages over traditional methods such as nucleophilic aromatic substitution, which can be limited by substrate scope and require harsh reaction conditions.[1]

The substrate, this compound, is a highly functionalized pyridine derivative. The presence of both a bromo substituent and an amino group, as well as an electron-withdrawing nitro group, makes it a valuable building block for the synthesis of complex heterocyclic compounds.[6][7] The Buchwald-Hartwig amination of this substrate allows for the selective introduction of a second amino group at the 3-position, leading to novel diaminopyridine derivatives.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination, regenerating the palladium(0) catalyst.[2]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and often requires optimization for a specific substrate.[8]

Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

Materials and Reagents:

-

This compound

-

Amine (e.g., morpholine, aniline, benzylamine)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[9]

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox equipment

General Procedure for Buchwald-Hartwig Amination:

-

To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium catalyst (e.g., 2 mol % Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol % XPhos).

-

Add the base (e.g., 1.4 equivalents of NaOt-Bu).

-

Add this compound (1.0 equivalent).

-

Seal the vessel and add the anhydrous solvent (e.g., toluene) via syringe.

-

Add the amine (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-6-methyl-5-nitro-2,3-diaminopyridine.[4]

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various amines. These data are illustrative and based on typical results for similar bromopyridine substrates.[10]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 70-80 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.0) | THF | 80 | 24 | 75-85 |

| 4 | n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 80-90 |

Mandatory Visualization

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound [myskinrecipes.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Bromo-6-methyl-5-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile class of reactions for the functionalization of aromatic and heteroaromatic rings. In the context of medicinal chemistry and drug development, SNAr reactions on substituted pyridines are of particular importance, as the pyridine motif is a common scaffold in a vast array of pharmacologically active compounds. The presence of strongly electron-withdrawing groups, such as a nitro group, activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group, typically a halogen.